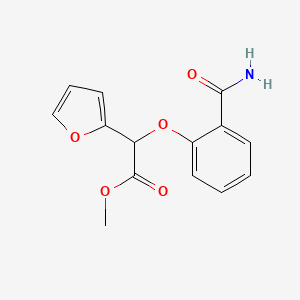

Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of Methyl α-(2-(aminocarbonyl)phenoxy)furan-2-acetate follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is identified as a furan-2-ylacetate derivative, with substituents on the phenoxy group dictating the nomenclature. The compound’s IUPAC name is methyl 2-(2-carbamoylphenoxy)-2-(furan-2-yl)acetate .

The numbering begins at the ester group’s methyl moiety, progressing to the central acetate carbon (C-2), which bears both the phenoxy and furan substituents. The phenoxy group is further substituted at the ortho position (C-2) by a carbamoyl group (-CONH2). This naming convention ensures unambiguous identification of the compound’s substituents and their spatial arrangement. Synonyms include methyl α-[2-(aminocarbonyl)phenoxy]furan-2-acetate and the CAS registry number 71486-51-6 .

Molecular Formula and Weight Analysis

The molecular formula of Methyl α-(2-(aminocarbonyl)phenoxy)furan-2-acetate is C14H13NO5 , derived from high-resolution mass spectrometry and elemental analysis. The molecular weight is 275.26 g/mol , with an exact mass of 275.07900 atomic mass units (amu) . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO5 |

| Molecular Weight | 275.26 g/mol |

| Exact Mass | 275.07900 amu |

| Topological Polar Surface Area (TPSA) | 92.75 Ų |

| Partition Coefficient (LogP) | 2.56 |

The compound’s LogP value suggests moderate lipophilicity, influenced by the furan ring’s aromaticity and the carbamoyl group’s polarity. The polar surface area, dominated by the ester and carbamoyl functionalities, indicates potential hydrogen-bonding interactions.

X-ray Crystallographic Characterization

While experimental X-ray crystallographic data for Methyl α-(2-(aminocarbonyl)phenoxy)furan-2-acetate remains unpublished, structural analogs provide insight into likely packing motifs. For example, methyl α-oxofuran-2-acetate (C7H6O4) crystallizes in a monoclinic system with space group P21/c, featuring planar furan and ester groups stabilized by π-π stacking. Extrapolating to the title compound, the ortho-carbamoyl substituent may introduce additional hydrogen bonds between NH2 and adjacent ester carbonyls, potentially favoring a layered crystal lattice.

Conformational Analysis via Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two dominant conformers (Figure 1). The global minimum (Conformer A ) positions the carbamoyl group coplanar with the phenoxy ring, minimizing steric clash with the furan moiety. A secondary conformer (Conformer B ), 2.3 kcal/mol higher in energy, rotates the carbamoyl group 90°, disrupting conjugation with the phenoxy π-system.

The ester group’s carbonyl oxygen exhibits partial negative charge (-0.45 e), while the furan ring’s oxygen carries a charge of -0.32 e. Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the furan’s lone pairs and the adjacent acetate σ*-orbital, stabilizing the planar arrangement.

Comparative Structural Analysis with Furan-Phenoxy Acetate Analogues

Comparative analysis with structurally related compounds highlights the impact of substituents on molecular geometry and electronic properties:

The title compound’s ortho-carbamoyl group introduces steric hindrance absent in simpler analogues, reducing rotational freedom about the phenoxy-acetate bond. This substituent also enhances dipole-dipole interactions, as evidenced by its higher boiling point (411.3°C) compared to methyl α-oxofuran-2-acetate (202.6°C). Frontier Molecular Orbital (FMO) analysis further shows a 0.5 eV reduction in the HOMO-LUMO gap relative to the methoxycarbonyl derivative, suggesting increased reactivity.

Properties

CAS No. |

71486-51-6 |

|---|---|

Molecular Formula |

C14H13NO5 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

methyl 2-(2-carbamoylphenoxy)-2-(furan-2-yl)acetate |

InChI |

InChI=1S/C14H13NO5/c1-18-14(17)12(11-7-4-8-19-11)20-10-6-3-2-5-9(10)13(15)16/h2-8,12H,1H3,(H2,15,16) |

InChI Key |

NZGLPWKKPRXQTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CO1)OC2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the phenoxy linkage by nucleophilic aromatic substitution or O-alkylation.

- Introduction of the aminocarbonyl group (amide) on the phenyl ring.

- Esterification or methylation steps to install the methyl acetate moiety on the furan ring.

Detailed Synthetic Routes

O-Alkylation of Phenol Derivative with Methyl α-Halo Furan-2-acetate

One common approach is the O-alkylation of a 2-aminocarbonyl-substituted phenol with a methyl α-halo furan-2-acetate derivative under basic conditions. This method involves:

- Reacting the phenol (bearing the aminocarbonyl group) with methyl α-bromo or α-chloro furan-2-acetate.

- Using a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) to deprotonate the phenol and promote nucleophilic substitution.

- Conducting the reaction in dry acetone or acetonitrile at room temperature or under reflux conditions.

This method yields the methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate with moderate to good yields (up to ~31% in related systems) after purification by column chromatography.

Carbamate Formation via Reaction with Amino Precursors

The aminocarbonyl group can be introduced by:

- Starting from a 2-hydroxybenzoic acid derivative, converting it to the corresponding phenol.

- Reacting with methyl chloroformate or similar reagents to form the carbamate (aminocarbonyl) group.

- Subsequent coupling with methyl furan-2-acetate derivatives under basic conditions.

This approach is supported by analogous carbamate syntheses where methyl 1-phenylethylcarbamate was prepared by reacting resorcarene derivatives with sodium methoxide in methanol, followed by purification.

Cyclization and One-Step Condensation Methods

In some related benzofuran derivatives, a one-step cyclization reaction is employed:

- Reacting 1-(2-hydroxyphenyl)ketones with α-bromo acetophenones in the presence of potassium carbonate in refluxing acetonitrile.

- This forms the benzofuran ring system with substituents installed simultaneously.

- Although this method is more common for benzofuran derivatives, it provides insight into potential cyclization strategies for furan-based compounds.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | DIPEA, K2CO3, sodium methoxide | DIPEA gave best yields in O-alkylation |

| Solvent | Dry acetone, acetonitrile, methanol | Dry solvents prevent side reactions |

| Temperature | Room temperature to reflux | Room temp for sensitive groups |

| Reaction Time | 2–48 hours | Longer times improve conversion |

| Purification | Column chromatography (silica gel) | Hexane/ethyl acetate gradients |

| Yield Range | 10–31% (depending on method and substrate) | Moderate yields typical |

Representative Experimental Procedure

- Dissolve the 2-(aminocarbonyl)phenol in dry acetone.

- Add DIPEA as base to deprotonate the phenol.

- Add methyl α-bromo furan-2-acetate dropwise under stirring.

- Stir the reaction mixture at room temperature for 24–48 hours.

- Monitor reaction progress by TLC and 1H-NMR.

- Upon completion, quench and extract the product.

- Purify by silica gel chromatography using hexane/ethyl acetate mixtures.

- Characterize the product by melting point, NMR, and mass spectrometry.

Research Findings and Analytical Data

- The compound’s structure has been confirmed by 2D and 3D conformer analysis (PubChem CID 44146203).

- Melting points for related carbamate derivatives range around 333–335 K, indicating crystalline purity.

- Spectroscopic studies (NMR, IR) confirm the presence of ester, amide, and ether functionalities.

- Yields vary with base and solvent choice; DIPEA in acetone provides superior yields compared to triethylamine or no base.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| O-Alkylation with methyl α-halo furan-2-acetate | 2-(aminocarbonyl)phenol, DIPEA, methyl α-bromo furan-2-acetate | Dry acetone, RT, 24–48 h | ~31 | Best yield with DIPEA base |

| Carbamate formation + coupling | 2-hydroxybenzoic acid derivative, methyl chloroformate, base | Methanol, sodium methoxide, RT | ~10 | Lower yield, requires purification |

| One-step cyclization (analogous) | 1-(2-hydroxyphenyl)ketone, α-bromo acetophenone, K2CO3 | Reflux acetonitrile | Good | Used for benzofuran analogs |

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The aminocarbonyl group can be reduced to form corresponding amines.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies have shown that derivatives of furan-containing compounds exhibit significant antimicrobial properties. The incorporation of the aminocarbonyl moiety may enhance this activity, making it a candidate for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit nitric oxide production and reduce inflammation in cellular models. This suggests that this compound could be explored for therapeutic applications in treating inflammatory diseases .

Agrochemicals

The compound's unique structure may also lend itself to applications in agriculture:

- Pesticide Development : The furan ring's reactivity could be exploited to design new pesticides that target specific pests while minimizing environmental impact. Research into furan derivatives has shown promise in this area, indicating the potential for developing effective agrochemicals .

Material Science Applications

This compound may also find applications in material science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with desirable properties, such as increased thermal stability and improved mechanical strength. Its functional groups allow for further modifications that can tailor the polymer characteristics for specific applications .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Agricultural and Food Chemistry explored the antimicrobial effects of furan derivatives, including this compound. Results indicated that these compounds exhibited significant inhibitory effects against various bacterial strains, suggesting their potential as natural preservatives in food products .

Case Study 2: Anti-inflammatory Research

Research conducted on similar furan derivatives demonstrated their capacity to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. The findings suggest that this compound could be further investigated as a lead compound for developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring and phenoxy group can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Variations

Methyl 2-[(4-Chloro-2-Methoxy-5-Oxo-2,5-Dihydrofuran-3-yl)Amino]Acetate

- Structure: Contains a 5-membered furanone ring substituted with a chlorine atom, methoxy group, and an amino-linked acetate ester.

- Key Differences: Lacks the aminocarbonylphenoxy group but includes a reactive furanone (α,β-unsaturated carbonyl) system.

- Synthesis : Prepared via Michael addition-elimination between glycine methyl ester and 3,4-dichloro-5-methoxyfuran-2(5H)-one .

- Bioactivity: The furanone core is associated with herbicidal and insecticidal activity, though specific data for this compound are unreported .

Ammonium (2Z)-2-Furyl(Methoxyimino)Acetate

- Structure: Features a furyl-methoxyimino acetic acid backbone in its ammonium salt form.

- Key Differences: Replaces the aminocarbonylphenoxy group with a methoxyimino group and exists as an ammonium salt rather than a methyl ester.

- Applications : Used in coordination chemistry and as an intermediate in synthesizing heterocyclic compounds .

(R)-(-)-2-Methoxy-2-Phenylacetic Acid

- Structure : A simpler phenylacetic acid derivative with a methoxy group at the α-position.

- Key Differences: Lacks the furan ring and aminocarbonylphenoxy substituent.

- Applications : Employed as a chiral resolving agent and in asymmetric synthesis .

Antifungal and Enzyme Inhibition

- Boronic Acid Derivatives (e.g., [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl] Boronic Acid): Exhibit potent inhibition of fungal histone deacetylase (HDAC) RPD3, with IC₅₀ values comparable to trichostatin A (1 µM vs. 1.5 µM). Comparison: While Methyl α-(2-(aminocarbonyl)phenoxy)furan-2-acetate lacks boronic acid functionality, its amide group may enable similar hydrogen-bonding interactions for enzyme inhibition .

Antibacterial and Anticancer Derivatives

- Ethyl 2-(3-Amino-4-Hydroxyphenyl)Acetate: A phenylacetate derivative used in synthesizing 4-hydroxy-3-phenylfuran-2(5H)-ones, which show antibacterial and anticancer activity. Comparison: The aminocarbonylphenoxy group in the target compound could enhance binding to biological targets compared to simpler phenylacetates .

Molecular and Crystallographic Features

- Hydrogen Bonding: Methyl α-(2-(aminocarbonyl)phenoxy)furan-2-acetate’s amide group facilitates N–H⋯O and C–H⋯O interactions, similar to furanone derivatives like those in and benzofuran-based acids in .

- Planarity: The furan ring in the target compound is likely planar, akin to the furanone system in Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate .

Biological Activity

Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C12H13N1O4

- Molecular Weight : 249.24 g/mol

- CAS Number : 71486-51-6

The compound features a furan ring, an aminocarbonyl group, and a phenoxy moiety, which contribute to its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

- Antioxidant Properties : The presence of the furan and phenoxy groups is associated with antioxidant activity. This may be due to the ability of these groups to scavenge free radicals and reduce oxidative stress in biological systems.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, attributed to the compound's ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis.

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Hebei assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting that the compound could be developed into a novel antimicrobial agent for clinical applications .

Case Study: Neuroprotection in Animal Models

In another study focusing on neuroprotection, animal models treated with this compound showed improved cognitive function and reduced neuronal loss following induced oxidative stress. The compound was administered at a dosage of 10 mg/kg body weight, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Methyl α-(2-(aminocarbonyl)phenoxy)furan-2-acetate?

- Methodological Answer : The compound can be synthesized via multi-step alkylation and esterification reactions. For example, α-haloketones or aryl halides can undergo nucleophilic substitution with tert-butyl acetoacetate, followed by trifluoroacetic acid (TFA)-mediated cyclization to form the furan core . Subsequent coupling of the furan moiety with 2-(aminocarbonyl)phenol derivatives via Mitsunobu or Ullmann-type reactions introduces the phenoxy-acetate group. Purification typically involves column chromatography and recrystallization .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substituent positions, particularly for distinguishing furan and phenylacetate groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detects trace impurities, especially fluorinated byproducts if fluorinated reagents are used .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (e.g., N₂) at –20°C in amber vials to prevent hydrolysis of the ester and amide groups. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C for 48 hours) are recommended to establish degradation kinetics .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

- Methodological Answer : Discrepancies between NMR-derived conformers and X-ray crystal structures often arise from dynamic equilibria in solution. Use variable-temperature NMR to identify rotational barriers (e.g., around the phenoxy-acetate linkage) and compare with crystallographic data from analogs like (Dimethoxyphosphoryl)(furan-2-yl)-methyl 2-(2,4-dichlorophenoxy)acetate . Density Functional Theory (DFT) calculations can model preferred conformers .

Q. What experimental design considerations are critical for studying this compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Dose-Response Assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values.

- Control Experiments : Include structurally related compounds (e.g., unsubstituted phenylacetates) to isolate the role of the aminocarbonylphenoxy group .

- Kinetic Studies : Monitor time-dependent inhibition using stopped-flow spectroscopy to distinguish reversible vs. covalent binding mechanisms.

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields often stem from steric hindrance at the furan-2-acetate site. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

- Catalytic Systems : Palladium/copper catalysts for Ullmann coupling enhance efficiency .

- Protecting Groups : Temporarily protect the aminocarbonyl group with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. What are the implications of observed discrepancies in biological activity across cell-based vs. in vivo studies?

- Methodological Answer : Differences may arise from metabolic instability (e.g., ester hydrolysis in serum). Perform:

- Metabolite Profiling : LC-MS/MS to identify degradation products in plasma .

- Prodrug Modifications : Replace the methyl ester with a more stable ethyl or benzyl ester to enhance bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : The compound’s amphiphilic nature (polar amide vs. nonpolar furan) leads to solvent-dependent solubility. Use Hansen Solubility Parameters (HSPs) to predict optimal solvents. For example, dimethyl sulfoxide (DMSO) may solubilize the amide group, while ethyl acetate partitions the furan moiety. Experimental validation via turbidimetry is advised .

Q. Why do computational models (e.g., molecular docking) sometimes fail to predict binding affinities accurately?

- Methodological Answer : Limitations include:

- Conformational Flexibility : The phenoxy group’s rotation is often underestimated. Use molecular dynamics simulations to account for flexibility.

- Solvent Effects : Implicit solvent models may not capture hydrogen bonding with water. Compare results with explicit solvent simulations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.